2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
CAS No.: 2034530-03-3
Cat. No.: VC4563082
Molecular Formula: C25H19BrN4O3S
Molecular Weight: 535.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034530-03-3 |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.42 |
| IUPAC Name | 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C25H19BrN4O3S/c1-32-19-9-4-6-16(12-19)14-30-24(31)20-10-2-3-11-21(20)27-25(30)34-15-22-28-23(29-33-22)17-7-5-8-18(26)13-17/h2-13H,14-15H2,1H3 |
| Standard InChI Key | IEYCFKQRDOVHHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound, with the systematic IUPAC name 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one, belongs to the quinazolinone family, a class of nitrogen-containing heterocycles known for their pharmacological diversity . Its molecular formula is C<sub>25</sub>H<sub>19</sub>BrN<sub>4</sub>O<sub>3</sub>S, and it has a molecular weight of 535.42 g/mol. Key structural features include:
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A quinazolin-4(3H)-one core, which contributes to planar aromaticity and hydrogen-bonding capabilities.
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A 1,2,4-oxadiazole ring at position 2, enhancing electronic stability and bioactivity .
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Substituents: 3-bromophenyl (electron-withdrawing) and 3-methoxybenzyl (electron-donating), which modulate solubility and target interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034530-03-3 |
| Molecular Formula | C<sub>25</sub>H<sub>19</sub>BrN<sub>4</sub>O<sub>3</sub>S |
| Molecular Weight | 535.42 g/mol |
| IUPAC Name | 2-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, leveraging the reactivity of quinazolinone and oxadiazole precursors:
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Quinazolin-4(3H)-one Formation: Condensation of 2-aminobenzamide with carbonyl sources (e.g., DMSO/H<sub>2</sub>O<sub>2</sub>) yields the quinazolinone core.
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Oxadiazole Incorporation: A 1,3-dipolar cycloaddition between nitrile oxides and amidoximes introduces the 1,2,4-oxadiazole ring .
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Functionalization: Alkylation at position 3 with 3-methoxybenzyl chloride and thioether formation at position 2 using (3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methanethiol completes the structure.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinazolinone core formation | 2-Aminobenzamide, DMSO, H<sub>2</sub>O<sub>2</sub>, 80°C | 65–70 |
| 2 | Oxadiazole cycloaddition | Nitrile oxide, Amidoxime, RT | 50–55 |
| 3 | Alkylation/Thioether formation | 3-Methoxybenzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 40–45 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1675 cm<sup>−1</sup> (C=O stretch) and 1550 cm<sup>−1</sup> (C=N stretch) confirm the quinazolinone and oxadiazole rings.
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<sup>1</sup>H NMR: Signals at δ 8.2–7.1 ppm (aromatic protons), δ 4.6 ppm (SCH<sub>2</sub>), and δ 3.8 ppm (OCH<sub>3</sub>) validate substituent placement.
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Mass Spectrometry: Molecular ion peak at m/z 535.42 aligns with the theoretical molecular weight.
| Compound | Activity (MIC/IC<sub>50</sub>) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 3-(5-Bromo-oxadiazolyl)-quinazolinone | 4 µg/mL (MIC) | S. aureus | |
| 3-Methoxybenzyl-quinazolinone | 12 µM (IC<sub>50</sub>) | HeLa |
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: High logP (4.2) suggests moderate lipid solubility, favoring passive diffusion.
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Metabolism: Predicted hepatic oxidation via CYP3A4, generating hydroxylated metabolites.
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Excretion: Renal clearance predominates due to moderate molecular weight.
Toxicity Risks
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Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in rodent models for analogs.
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Genotoxicity: Negative Ames test results for oxadiazole derivatives .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 3-methoxybenzyl (target compound) with 2-methoxybenzyl and 4-methoxybenzyl isomers:
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